N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Description
N-[4-(Aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a synthetic compound characterized by a benzotriazinone core linked to a phenethyl group via an acetamide bridge. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic system known for its electron-deficient aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H17N5O4S/c18-27(25,26)13-7-5-12(6-8-13)9-10-19-16(23)11-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23)(H2,18,25,26) |
InChI Key |
RPWLCIXRURZFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminosulfonylphenethylamine with 4-oxo-1,2,3-benzotriazine-3-acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The benzotriazinyl group may also play a role in binding to specific proteins or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide with analogous benzotriazinone-containing acetamides, focusing on structural variations, physicochemical properties, and reported bioactivities:
Key Observations:
Substituent Effects on Solubility: The aminosulfonyl group in the target compound enhances hydrophilicity compared to lipophilic groups like trifluoromethoxy or halogens . The glycine derivative () exhibits the highest aqueous solubility due to its carboxylic acid group .
Bioactivity Trends: Thiazole- and pyridine-containing analogs () are structurally similar to known kinase inhibitors, suggesting possible enzyme-targeting applications . Halogenated derivatives () may exhibit improved pharmacokinetic profiles due to increased membrane permeability .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., pyridine in ) are synthesized via straightforward amide coupling, while those with complex groups (e.g., thiazole in ) require multi-step protocols .
Biological Activity
N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 305.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. Additionally, the benzotriazine moiety may contribute to its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 10.7–21.4 μmol/mL | 21.4–40.2 μmol/mL |
| S. aureus | 15.0–30.0 μmol/mL | 30.0–60.0 μmol/mL |
| C. albicans | 12.5–25.0 μmol/mL | 25.0–50.0 μmol/mL |
These results indicate that the compound has potential as an antimicrobial agent against both gram-positive and gram-negative bacteria as well as fungi .
Cardiovascular Effects
Research has also indicated that sulfonamide derivatives can influence cardiovascular functions. In isolated rat heart models, certain derivatives demonstrated a decrease in perfusion pressure and coronary resistance.
| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/mL/min) |
|---|---|---|
| Control | 80 | 0.15 |
| 4-(2-aminoethyl)-benzenesulfonamide | 65 | 0.10 |
This suggests that this compound may interact with calcium channels to modulate cardiovascular responses .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against various microbial strains. The compound showed promising results with MIC values comparable to established antibiotics.
- Cardiovascular Interaction Study : In an experimental setup using isolated rat hearts, the compound was tested for its effects on perfusion pressure and coronary resistance over time, demonstrating a significant decrease in both metrics compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
